molecular formula C8H11N5O2 B1414538 N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide CAS No. 1428139-47-2

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B1414538
CAS No.: 1428139-47-2
M. Wt: 209.21 g/mol
InChI Key: BKLZZGNJOIQWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C8H11N5O2, and its molecular weight, 209.21 g/mol. Detailed structural analysis would require more specific information or computational chemistry techniques.

Scientific Research Applications

Antimicrobial Activities

A significant area of research for N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide and its derivatives is in the field of antimicrobial activities. Studies have demonstrated the synthesis of various triazole derivatives, including the mentioned compound, and investigated their effectiveness against a range of pathogenic bacteria and fungi. For instance, Altıntop et al. (2011) synthesized new triazole derivatives and found potent antimicrobial activities against Candida species and bacteria (Altıntop et al., 2011). Additionally, Lobo et al. (2010) reported on the synthesis and antimicrobial evaluation of similar compounds, highlighting their potential as antibacterial and antifungal agents (Lobo et al., 2010).

Anticancer Evaluation

Another area of research is the anticancer potential of these compounds. Lesyk et al. (2007) conducted a study where synthesized compounds, related to this compound, showed anticancer activity on various human cancer cell lines including renal cancer, leukemia, and breast cancer (Lesyk et al., 2007).

Anti-inflammatory Activity

Research has also been conducted on the anti-inflammatory properties of these compounds. Tariq et al. (2018) synthesized derivatives and investigated their in vitro anti-inflammatory activity, identifying compounds with significant potential in this area (Tariq et al., 2018).

Mechanism of Action

Imidazole, which is a part of the structure of this compound, is a key component in functional molecules used in a variety of applications . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Biochemical Analysis

Biochemical Properties

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in inflammatory responses and cellular stress. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in metabolic and stress response pathways. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired metabolic function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . The compound’s influence on metabolic flux and metabolite levels has been a subject of extensive research. It has been shown to modulate the activity of key metabolic enzymes, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

Properties

IUPAC Name

N-ethyl-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-2-9-6(14)3-5-7(15)12-8-10-4-11-13(5)8/h4-5H,2-3H2,1H3,(H,9,14)(H,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLZZGNJOIQWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=NC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149794
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-47-2
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 4
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.